Epsilon-Polylysine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

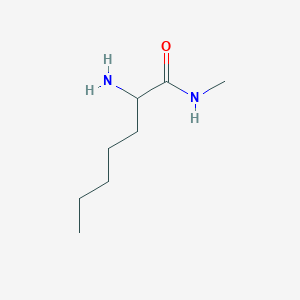

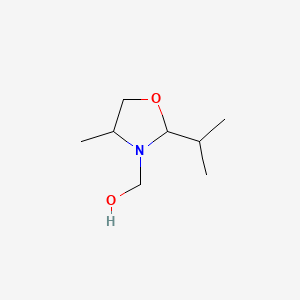

Epsilon-Polylysine (ε-PL) is a naturally occurring poly (amino acid) of varying polymerization degree . It possesses excellent antimicrobial activity and has been widely used in food and pharmaceutical industries . It is a homopoly (amino acid) consisting of 25–35 L-lysine residues with amide linkages formed between the ε-amino and α-carboxy groups .

Molecular Structure Analysis

This compound has a unique chemical structure in which the essential amino acid L-lysine is peptide-bonded at the side chain amino group (ε-position) . In this structure, the α-amino group has strong cationic properties, making it a highly cationic polymer .Chemical Reactions Analysis

The structure of these kinds of polymers could vary, including cycle, dendritic, α-linear, and ε-linear . While their chain structure could not only be formed as linear, but also branched, like graft, brush, star architecture, dendrimer, hyperbranched, and dendrigraft .Physical And Chemical Properties Analysis

This compound exhibits several excellent physicochemical and biological properties, including water solubility, selective removal of endotoxins, anti-obesity properties, biodegradability, thermostability and nontoxicity toward humans and the environment .Scientific Research Applications

Inhibition of Pancreatic Lipase Activity : Epsilon-polylysine inhibits human and porcine pancreatic lipase activity, which suggests its potential in suppressing dietary fat absorption from the small intestine. This property makes it a candidate for controlling postprandial hypertriacylglyceridemia in rats (Kido et al., 2003).

Antimicrobial Effectiveness in Food : this compound demonstrates significant antimicrobial effectiveness against various foodborne pathogens like Escherichia coli O157:H7, Salmonella typhimurium, and Listeria monocytogenes in laboratory media and food matrices, such as roast beef slurry (Chang et al., 2010).

Synthesis of Antimicrobial Emulsifiers : Hydrophobically modified this compound graft copolymers have been synthesized and found to form polymer micelles in water, lower the surface tension of water, and retain antimicrobial activities. These properties make them suitable for use as surfactants or emulsifiers in encapsulating nutraceuticals or drugs (Yu et al., 2010).

Control of Postharvest Pathogenic Fungi : this compound significantly inhibits the growth of Botrytis cinerea, a postharvest pathogenic fungus, in jujube fruit. The modes of action include stimulating the accumulation of reactive oxygen species and causing leakage of soluble carbohydrates and nucleic acids from fungal cells (Li et al., 2019).

Medical Applications : this compound's poly cationic nature at physiological pH makes it a potential candidate for drug delivery applications. It is biodegradable and non-toxic, which enhances its suitability in the medical field (Shukla et al., 2012).

Safety as a Food Preservative : Studies on the pharmacokinetic and metabolic profiles of this compound in rats reveal its low absorption from the gastrointestinal tract and the lack of concentration in any tissue or organ, confirming its safety as a food preservative (Hiraki et al., 2003).

Gene Transfer Applications : this compound has been studied for its efficiency in compacting RNA, indicating its potential for use in RNA-targeting and RNA delivery in pharmaceutical applications (Roviello et al., 2015).

Interactions with Anionic Biopolymers : Studies show that this compound can form either soluble or insoluble complexes with anionic biopolymers like pectin, affecting its antimicrobial activity in compositionally complex environments such as food systems (Chang et al., 2011).

Mechanism of Action

Target of Action

Epsilon-Polylysine (ε-PL), also known as 2-amino-N-methylheptanamide, is a naturally occurring poly(amino acid) that exhibits excellent antimicrobial activity . Its primary targets are a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria .

Mode of Action

The antimicrobial activity of ε-PL is modulated by its interaction with various biopolymers with different charge distributions . The amphiphiles with a large concentration of positive charges and lipid chain promote their adsorption to bacterial membranes through electrostatic interaction and hydrophobic interaction, subsequently killing both Gram-positive and Gram-negative bacteria . The interaction with the bacterial membrane causes disruption, leading to leakage of cytoplasm and bacterial death .

Biochemical Pathways

It is known that ε-pl acts on the cell wall and cell membrane system, the genetic material or genetic particle structure, and the enzyme or functional protein . Ultimately, the cell structure is gradually destroyed, resulting in cell death .

Pharmacokinetics

Ε-pl is known to be water-soluble and biodegradable , which suggests that it may have good bioavailability.

Result of Action

The result of ε-PL’s action is the death of the targeted microorganisms. It causes cell-wall lesions and increases cell membrane permeability, resulting in protoplasm leakage and cell death . In general, low-MW ε-PL slightly damages the cell membrane/wall and weakly inhibits the glycolytic pathway, but high-MW ε-PL causes cell-wall lesions and increases cell membrane permeability, resulting in protoplasm leakage and cell death .

Action Environment

The action of ε-PL can be influenced by environmental factors. For instance, the presence of many free amino groups in the main chain and many cationic amino groups on the side chains allows ε-PL to display multication characteristics in acidic to slightly alkaline environments . .

Future Directions

properties

IUPAC Name |

2-amino-N-methylheptanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-3-4-5-6-7(9)8(11)10-2/h7H,3-6,9H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBHPLDJISPYOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28211-04-3 |

Source

|

| Record name | (S)-poly(imino(2-amino-1-oxo-1,6-hexanediyl)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, exo- (9CI)](/img/no-structure.png)

![4-Fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B568230.png)

![1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B568232.png)

![(5S)-5-[(6R,11R)-6,11-dihydroxy-11-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B568241.png)

![2H,3H-Oxeto[2,3-A]pyrrolizine](/img/structure/B568245.png)